molecular formula C10H9N5S B1471783 (6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine CAS No. 1280576-72-8

(6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine

Cat. No. B1471783
CAS RN: 1280576-72-8
M. Wt: 231.28 g/mol
InChI Key: NKOMDKAGVGCAEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine” is a chemical compound that belongs to the class of heterocyclic compounds . Heterocyclic compounds are of prime importance due to their extensive therapeutic uses . This compound is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine .


Synthesis Analysis

The synthesis of similar compounds involves primarily four routes . Route a involves the acid-catalyzed cyclization of 2-hydrazinyl-6 H -1,3,4-thiadiazine with ortho esters, thereby annulation of the triazole ring on thiadiazine .


Molecular Structure Analysis

The structure of this compound is characterized by the fusion of a five-membered triazole ring with a six-membered thiadiazine ring . Four isomeric structural variants of triazolothiadiazine may exist .

Scientific Research Applications

I will now provide a comprehensive analysis of the scientific research applications of “(6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine”, focusing on unique applications. Each application will be detailed in a separate section with a clear and descriptive heading.

Anticancer Activity

This compound has been studied for its potential anticancer properties. Research indicates that derivatives of this compound show promising antitumor activities against certain cancer cell lines, such as A549 lung cancer cells .

Antimicrobial Properties

The antimicrobial activity of this class of compounds has been evaluated, with some derivatives showing effectiveness against various bacterial strains including S. aureus, B. subtilis, E. coli, and P. aeruginosa .

Analgesic and Anti-inflammatory Effects

Compounds within this family have been explored for their analgesic and anti-inflammatory effects, which could lead to new treatments for pain and inflammation-related conditions .

Antioxidant Potential

The antioxidant capacity of these compounds is another area of interest due to its importance in combating oxidative stress-related diseases .

Antiviral Applications

Research into the antiviral properties of these compounds could contribute to the development of new antiviral medications .

Enzyme Inhibition

These compounds have been investigated as potential enzyme inhibitors, such as carbonic anhydrase inhibitors and cholinesterase inhibitors, which could have therapeutic applications in various diseases .

Future Directions

The future directions for this compound could involve further exploration of its diverse pharmacological activities and its potential use in drug design, discovery, and development . It could also involve the development of new biologically active entities for the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases .

properties

IUPAC Name

(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5S/c11-6-10-13-12-9-4-3-7(14-15(9)10)8-2-1-5-16-8/h1-5H,6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKOMDKAGVGCAEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN3C(=NN=C3CN)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine
Reactant of Route 2
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(6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine
Reactant of Route 3
Reactant of Route 3
(6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine
Reactant of Route 4
Reactant of Route 4
(6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine
Reactant of Route 5
Reactant of Route 5
(6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine
Reactant of Route 6
(6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine

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